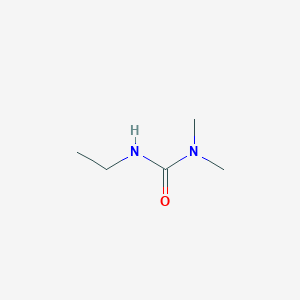
Urea, 1,1-dimethyl-3-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1-dimethyl-3-ethyl-: is a derivative of urea, a compound widely used in various industrial and scientific applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including 1,1-dimethyl-3-ethyl-urea, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent, which is a more environmentally friendly approach .
Industrial Production Methods: Industrial production of N-substituted ureas often involves large-scale synthesis using the aforementioned methods. The process typically emphasizes economy and ease of execution, sometimes at the expense of environmental considerations . recent advancements have focused on developing resource-efficient and environmentally friendly production methods .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-dimethyl-3-ethyl-urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 1,1-dimethyl-3-ethyl-urea is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of urea derivatives on various biological systems, including enzyme activity and protein interactions .
Medicine: In medicine, derivatives of urea are explored for their potential therapeutic applications, including as anticancer and antimicrobial agents .
Industry: In industry, 1,1-dimethyl-3-ethyl-urea is used in the production of polymers, resins, and other materials .
Mecanismo De Acción
The mechanism of action of 1,1-dimethyl-3-ethyl-urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 1,1-dimethyl-3-(2,2,2-trichloro-1-(3-(2,6-dichloro-phenyl)-thioureido)-ethyl)-urea
- 1,1-dimethyl-3-(2,3-xylyl)urea
Uniqueness: 1,1-dimethyl-3-ethyl-urea is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other urea derivatives. This uniqueness can be leveraged in various applications, including organic synthesis, pharmaceuticals, and materials science .
Propiedades
Número CAS |
21243-32-3 |
|---|---|
Fórmula molecular |
C5H12N2O |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
3-ethyl-1,1-dimethylurea |
InChI |
InChI=1S/C5H12N2O/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
Clave InChI |
HYTCSCBDAFJMIP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


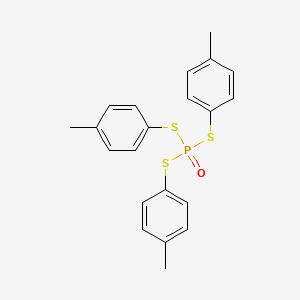

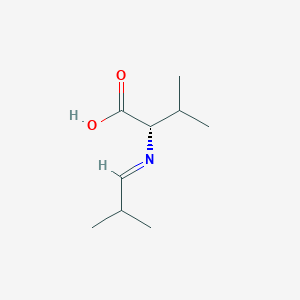



![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
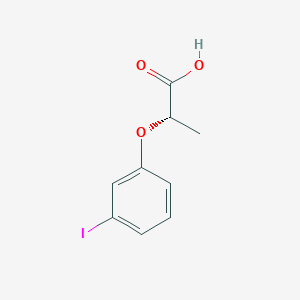
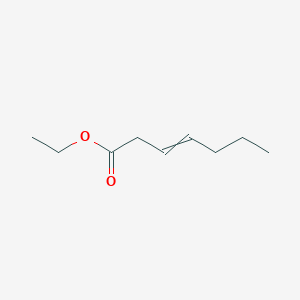
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
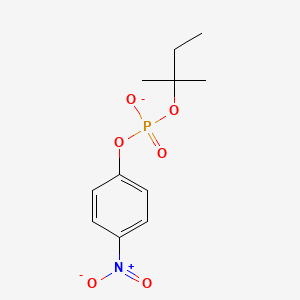
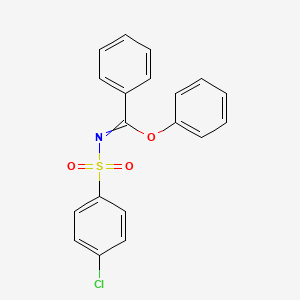
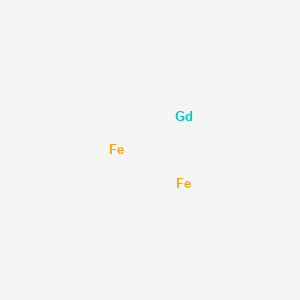
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
